molecular formula C17H23N3O B12704183 Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-methyl-1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- CAS No. 257891-53-5

Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-methyl-1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo-

Cat. No.: B12704183
CAS No.: 257891-53-5
M. Wt: 285.4 g/mol
InChI Key: SRXHAHDKMWLWJV-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-methyl-1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as psychoactive drugs. This compound, with its unique structure, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-methyl-1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of methyl and butenyl groups via substitution reactions.

    Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Safety Measures: Ensuring safe handling of reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-methyl-1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This may include:

    Receptor Binding: Binding to benzodiazepine receptors in the central nervous system.

    Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, lorazepam, and alprazolam. These compounds share a common core structure but differ in their functional groups and pharmacological properties.

Uniqueness

Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-methyl-1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- is unique due to its specific substituents and the presence of the imidazo ring. This structural uniqueness may confer distinct chemical reactivity and biological activity compared to other benzodiazepines.

Properties

CAS No.

257891-53-5

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

7,11-dimethyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-trien-2-one

InChI

InChI=1S/C17H23N3O/c1-11(2)7-8-19-10-14-12(3)5-6-15-16(14)20(9-13(19)4)17(21)18-15/h5-7,13H,8-10H2,1-4H3,(H,18,21)

InChI Key

SRXHAHDKMWLWJV-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)C)NC2=O

Origin of Product

United States

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